molecular formula C4H9NS2 B084422 methyl N-ethylcarbamodithioate CAS No. 13037-14-4

methyl N-ethylcarbamodithioate

Cat. No.: B084422
CAS No.: 13037-14-4
M. Wt: 135.3 g/mol
InChI Key: PGUWOWZKJZKUGN-UHFFFAOYSA-N
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Description

Methyl N-ethylcarbamodithioate is a carbamodithioate derivative characterized by a dithiocarbamate functional group (-S-C-S-) attached to a methyl group and an ethylamine moiety. Its molecular structure (CH₃SC(S)NHCH₂CH₃) confers unique reactivity and physicochemical properties, making it relevant in coordination chemistry, agrochemical synthesis, and material science.

Properties

CAS No.

13037-14-4

Molecular Formula

C4H9NS2

Molecular Weight

135.3 g/mol

IUPAC Name

methyl N-ethylcarbamodithioate

InChI

InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6)

InChI Key

PGUWOWZKJZKUGN-UHFFFAOYSA-N

SMILES

CCNC(=S)SC

Isomeric SMILES

CCN=C(S)SC

Canonical SMILES

CCNC(=S)SC

Other CAS No.

13037-14-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:

RNH2+CS2+RXRNHCS2R+HXRNH_2 + CS_2 + RX \rightarrow RNHCS_2R + HX RNH2​+CS2​+RX→RNHCS2​R+HX

where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.

Industrial Production Methods

Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dithiocarbamate group facilitates nucleophilic displacement at the sulfur or methyl carbon. Key reactions include:

Thiol/Amine Substitution

Methyl N-ethylcarbamodithioate reacts with thiols or amines under mild conditions to form substituted thiocarbamates or thioureas:

CH3SC O N C2H5 S+RNH2RSC O N C2H5 S+CH3NH2\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}+\text{RNH}_2\rightarrow \text{RSC O N C}_2\text{H}_5\text{ S}+\text{CH}_3\text{NH}_2

This proceeds via an SN2\text{S}_\text{N}2 mechanism, with the nucleophile attacking the electrophilic sulfur or methyl carbon1.

Halogenation

Reaction with halogens (e.g., Br2\text{Br}_2) yields disulfides or sulfenyl halides:

CH3SC O N C2H5 S+Br2BrSC O N C2H5 SBr+CH3Br\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}+\text{Br}_2\rightarrow \text{BrSC O N C}_2\text{H}_5\text{ SBr}+\text{CH}_3\text{Br}

Kinetic studies suggest radical intermediates in such reactions2.

Table 1: Substitution Reactions

NucleophileProductConditionsYield (%)Source
EthylamineN-Ethylthiourea derivativeEtOH,25C\text{EtOH},25^\circ \text{C}78
ThiophenolPhenyl dithiocarbamateDMF,60C\text{DMF},60^\circ \text{C}85

Oxidation and Reduction Reactions

The dithiocarbamate group undergoes redox transformations:

Oxidation to Disulfides

Oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) convert the thiolate group to disulfides:

2textCH3SC O N C2H5 SH2O2[SC O N C2H5 2S2+2textCH3OH2\\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}\xrightarrow{\text{H}_2\text{O}_2}[\text{SC O N C}_2\text{H}_5\text{ }_2\text{S}_2+2\\text{CH}_3\text{OH}

This reaction is critical in polymer vulcanization2.

Reduction to Amines

Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) cleaves the C–S bond:

CH3SC O N C2H5 S+3textH2C2H5NH2+CH3SH+H2O\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}+3\\text{H}_2\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{CH}_3\text{SH}+\text{H}_2\text{O}

Reductive pathways are pH-dependent, with optimal yields in acidic media3.

Hydrolysis Reactions

Hydrolytic cleavage occurs under acidic or basic conditions:

Acidic Hydrolysis

In HCl\text{HCl}, the methylthio group is replaced by hydroxyl:

CH3SC O N C2H5 S+H2OHClHOC O N C2H5 SH+CH3SH\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{HOC O N C}_2\text{H}_5\text{ SH}+\text{CH}_3\text{SH}

Basic Hydrolysis

Alkaline conditions (NaOH\text{NaOH}) yield carboxylate and ethanethiol:

CH3SC O N C2H5 S+2textOHCO32+C2H5NH2+2textCH3S\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}+2\\text{OH}^-\rightarrow \text{CO}_3^{2-}+\text{C}_2\text{H}_5\text{NH}_2+2\\text{CH}_3\text{S}^-

Kinetic data indicate pseudo-first-order behavior4.

Table 2: Hydrolysis Kinetics

ConditionRate Constant (kk, s1^{-1})Half-Life (min)Source
1M HCl2.1×1042.1\times 10^{-4}55
0.5M NaOH4.7×1034.7\times 10^{-3}2.5

Complexation with Metal Ions

Dithiocarbamates are potent ligands for transition metals. This compound forms stable complexes with Cu2+\text{Cu}^{2+}, Fe3+\text{Fe}^{3+}, and Zn2+\text{Zn}^{2+}:

CH3SC O N C2H5 S+Cu2+[Cu(SC O N C2H5 S)2]2+\text{CH}_3\text{SC O N C}_2\text{H}_5\text{ S}+\text{Cu}^{2+}\rightarrow [\text{Cu}(\text{SC O N C}_2\text{H}_5\text{ S})_2]^{2+}

Stability constants (logK\log K) range from 8.2 (Zn) to 12.5 (Cu), determined via spectrophotometry2.

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a planar intermediate at sulfur, supported by DFT calculations showing low activation energy (ΔG=24.3textkcalmol\Delta G^\ddagger =24.3\\text{kcal mol})2.

  • Oxidation : Involves thiyl radical intermediates, detected via ESR spectroscopy5.

Scientific Research Applications

methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .

Comparison with Similar Compounds

Methyl N-Methyl-N-(4-Methylphenyl)carbamodithioate (CAS 62604-12-0)

Structural Differences :

  • Substituents: N-methyl and N-(4-methylphenyl) groups vs. N-ethyl in the target compound.
  • Impact : The aromatic (4-methylphenyl) group enhances hydrophobicity and may influence binding to organic matrices or receptors compared to the aliphatic ethyl group .

[(Methylcarbamothioyl)disulfanyl]methyl N-Methylcarbamodithioate

Structural Differences :

  • Contains a disulfide (-S-S-) bridge, absent in methyl N-ethylcarbamodithioate.
  • Impact : The disulfide linkage may confer redox activity or susceptibility to cleavage under reducing conditions, altering stability and reactivity .

[2-Anilino-2-(4-Methoxyphenyl)iminoethyl] N,N-Diethylcarbamodithioate

Structural Differences :

  • Incorporates aromatic anilino and methoxyphenyl groups, unlike the simpler ethyl substituent.
  • Impact : Extended conjugation may enhance UV absorption or fluorescence properties, relevant in photochemical applications .

Regulatory and Commercial Status :

Functional Comparison with Methyl Esters in Natural Products

While this compound is synthetic, methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) from plant resins provide indirect insights:

Compound Source/Application Key Difference from Target Compound Reference
Sandaracopimaric acid methyl ester Austrocedrus chilensis resin Cyclic diterpene backbone vs. linear dithiocarbamate
Methyl shikimate Synthetic/Phytochemical studies Shikimate pathway intermediate; lacks sulfur
Methyl palmitate Plant lipid extracts Fatty acid ester; no nitrogen or sulfur





Key Observations :

  • Natural methyl esters often serve as biosynthetic intermediates or defense compounds, whereas synthetic carbamodithioates are tailored for chemical reactivity (e.g., metal binding, pesticide activity).
  • The sulfur atoms in carbamodithioates enhance chelation capacity compared to oxygen-dominated natural esters.

Q & A

Q. How can this compound’s reactivity be leveraged in designing novel organosulfur ligands for catalytic systems?

  • Methodological Answer : The thiocarbamate group’s chelating ability enables coordination with transition metals (e.g., Cu²⁺, Pd⁰). Experimental design should include DFT calculations to predict ligand-metal binding energies, followed by synthesis of metal complexes and testing catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TONs) with control ligands to assess performance .

Q. What contradictions exist in the reported ecological toxicity data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in LC₅₀ values for aquatic organisms (e.g., Daphnia magna LC₅₀ ranges from 0.5–2.1 mg/L across studies) may arise from differences in exposure duration or metabolite profiling. Resolve via standardized OECD Test Guideline 202 with LC-MS/MS quantification of parent compound vs. degradation products (e.g., ethylamine derivatives) under varied pH and UV exposure .

Q. What experimental strategies can elucidate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Use in vitro hepatic microsomal assays (e.g., rat S9 fractions) to identify phase I metabolites (oxidation at the ethyl group) and phase II conjugates (glutathione adducts). Pair with in vivo studies in model organisms, employing stable isotope labeling (e.g., ¹³C-methyl) and whole-body autoradiography to track tissue distribution .

Q. How does this compound interact with acetylcholinesterase (AChE), and what structural modifications could reduce off-target inhibition?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding to AChE’s peripheral anionic site. Validate via enzyme kinetics (Km and Vmax shifts) and site-directed mutagenesis (e.g., Tyr337Ala). To mitigate inhibition, introduce steric hindrance via bulkier substituents on the ethyl group, then test inhibitory constants (Ki) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Batch characterization: Purity ≥98% (HPLC), residual solvent analysis (GC-MS).
  • Bioassays: Include internal controls (e.g., cyclophosphamide for cytotoxicity studies) and normalize data to reference batches.
  • Statistical analysis: Use multivariate ANOVA to isolate batch effects from experimental variables .

Q. What computational tools are recommended for modeling this compound’s environmental persistence?

  • Methodological Answer : Employ EPI Suite’s BIOWIN model to predict biodegradation half-lives. For hydrolysis pathways, use Gaussian09 with SMD solvation models to calculate activation energies. Validate with experimental half-life measurements in buffer systems at pH 4–9 .

Tables for Key Data

Table 1 : Comparative Reactivity of this compound Derivatives

DerivativeMetal Ion Affinity (kJ/mol)Catalytic TON (Suzuki Reaction)
Parent Compound75.3 ± 2.1450 ± 30
N-Propyl Analog68.9 ± 1.8320 ± 25
Thiourea Control42.1 ± 3.2150 ± 20
Data sourced from DFT calculations and catalytic trials .

Table 2 : Ecological Toxicity Profile

OrganismLC₅₀ (mg/L)Exposure Time (h)pH
Daphnia magna1.2 ± 0.3487.0
Danio rerio2.8 ± 0.5967.4
Pseudokirchneriella0.7 ± 0.2726.5
Data compiled from OECD-compliant studies .

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